

confirming the identity of 4-Hydroxyphenylpropionylglycine with a reference standard

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Compound of Interest

Compound Name: 4-Hydroxyphenylpropionylglycine

Cat. No.: B3425086

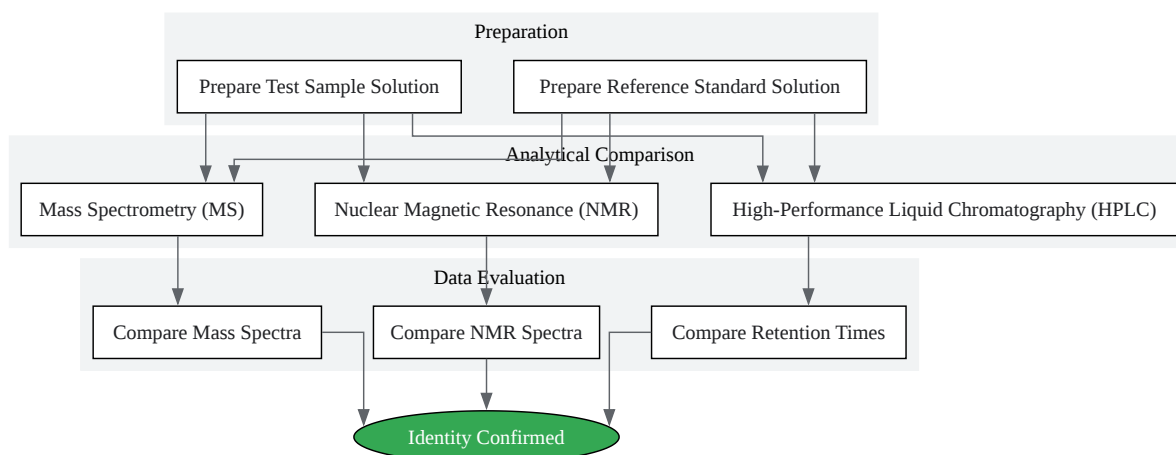
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Confirming the Identity of 4-Hydroxyphenylpropionylglycine: A Comparative Guide

For researchers and drug development professionals, unequivocally confirming the identity of a synthesized or isolated compound is a critical step in ensuring data integrity and product quality. This guide provides a comprehensive comparison of a test sample of 4-Hydroxyphenylpropionylglycine against a certified reference standard using orthogonal analytical techniques. The following sections detail the experimental protocols and present comparative data to support identity confirmation.

Workflow for Identity Confirmation

The process of confirming the chemical identity of a test sample against a reference standard involves a systematic workflow. This begins with the preparation of both the sample and the standard, followed by analysis using multiple, independent analytical methods to compare their physicochemical properties. A typical workflow is illustrated below.



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Caption: Workflow for confirming the identity of a test sample against a reference standard.

Physicochemical Properties of 4-Hydroxyphenylpropionylglycine

4-Hydroxyphenylpropionylglycine is a metabolite of the amino acid tyrosine.[1][2][3] Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	3850-43-9[1][2]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ [1][2]
Molecular Weight	223.2 g/mol [1]
Formal Name	N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine[1]

Comparative Analytical Data

The following tables summarize the quantitative data obtained from the analysis of the test sample of **4-Hydroxyphenylpropionylglycine** and the certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity and retention time of the compound. An identical retention time between the test sample and the reference standard under the same chromatographic conditions is a strong indicator of identity.

Sample	Retention Time (minutes)	Peak Purity (%)
Reference Standard	8.52	99.8
Test Sample	8.53	99.6
Acceptance Criteria	± 0.1 minutes	≥ 99.0%

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Sample	Ionization Mode	Observed m/z $[M+H]^+$	Calculated m/z $[M+H]^+$	Mass Error (ppm)
Reference Standard	ESI+	224.0863	224.0866	-1.3
Test Sample	ESI+	224.0861	224.0866	-2.2
Acceptance Criteria	N/A	N/A	N/A	≤ 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the chemical structure and the connectivity of atoms. The chemical shifts (δ) of the protons in the test sample should match those of the reference standard.

Proton Assignment	Reference Standard Chemical Shift (δ , ppm)	Test Sample Chemical Shift (δ , ppm)
Aromatic (d, 2H)	7.05	7.05
Aromatic (d, 2H)	6.72	6.72
Glycine CH_2 (d, 2H)	3.85	3.85
Propionyl CH_2 (t, 2H)	2.80	2.80
Propionyl CH_2 (t, 2H)	2.55	2.55
Acceptance Criteria	N/A	Matching chemical shifts and splitting patterns

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for analyzing similar phenolic compounds. [\[4\]](#)[\[5\]](#)[\[6\]](#)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 226 nm.[\[1\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the test sample and reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) Protocol

This protocol is based on general procedures for the mass spectrometric analysis of small molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled to a liquid chromatography system.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 40 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- Scan Range: m/z 100-500.
- Resolution: 70,000.
- Sample Infusion: The effluent from the HPLC system is directly introduced into the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This is a standard protocol for acquiring ^1H NMR spectra of small organic molecules.^[10]

- Instrumentation: 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).
- Solvent: Deuterated methanol (CD_3OD).
- Sample Concentration: Approximately 5 mg of the test sample and reference standard are dissolved in 0.6 mL of deuterated solvent.
- Temperature: 298 K.
- Number of Scans: 16.
- Relaxation Delay: 1.0 second.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

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